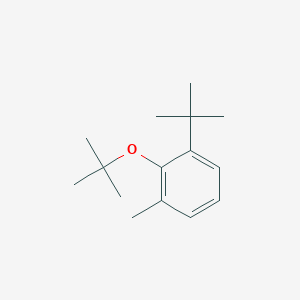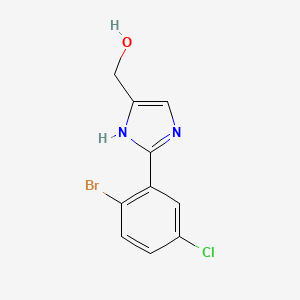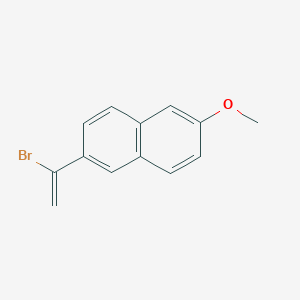
O-(2-Chloro-3-fluorobenzyl)hydroxylamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2-Chloro-3-fluorobenzyl)hydroxylamine Hydrochloride is a chemical compound with the molecular formula C7H7ClFNO·HCl It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a benzyl group substituted with chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Chloro-3-fluorobenzyl)hydroxylamine Hydrochloride typically involves the reaction of 2-chloro-3-fluorobenzyl chloride with hydroxylamine hydrochloride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or other suitable methods to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
O-(2-Chloro-3-fluorobenzyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The chlorine and fluorine atoms on the benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines .
Aplicaciones Científicas De Investigación
O-(2-Chloro-3-fluorobenzyl)hydroxylamine Hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.
Biology: The compound is used in biochemical assays to study enzyme activities and protein modifications.
Mecanismo De Acción
The mechanism of action of O-(2-Chloro-3-fluorobenzyl)hydroxylamine Hydrochloride involves its interaction with specific molecular targets. The hydroxylamine group can react with carbonyl compounds to form oximes, which are important intermediates in various biochemical and chemical processes. The chlorine and fluorine substituents on the benzyl group can influence the reactivity and selectivity of the compound in these reactions .
Comparación Con Compuestos Similares
Similar Compounds
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride: This compound has multiple fluorine atoms on the benzyl group, which can significantly alter its chemical properties and reactivity.
O-Benzoylhydroxylamine: This compound has a benzoyl group instead of a benzyl group, leading to different reactivity and applications.
Uniqueness
O-(2-Chloro-3-fluorobenzyl)hydroxylamine Hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the benzyl group. This combination of substituents can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis and other applications .
Propiedades
Fórmula molecular |
C7H8Cl2FNO |
|---|---|
Peso molecular |
212.05 g/mol |
Nombre IUPAC |
O-[(2-chloro-3-fluorophenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H7ClFNO.ClH/c8-7-5(4-11-10)2-1-3-6(7)9;/h1-3H,4,10H2;1H |
Clave InChI |
YBMWBHPSZJMGII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)Cl)CON.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Chlorophenyl)-[2-(trifluoromethyl)cyclopropyl]methanone](/img/structure/B13701855.png)
![2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole](/img/structure/B13701858.png)











